molecular formula C4H4Cl7O3P B107963 Bis(2-trichloroethyl) chlorophosphonate CAS No. 17672-53-6

Bis(2-trichloroethyl) chlorophosphonate

Cat. No. B107963
CAS RN: 17672-53-6
M. Wt: 379.2 g/mol
InChI Key: ZHHCWQGVXYGWCW-UHFFFAOYSA-N
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Description

Bis(2-trichloroethyl) chlorophosphonate is a chemical compound that has been studied in various contexts due to its reactivity and potential applications in organic synthesis. It is related to other phosphonate compounds that have been synthesized and analyzed for their chemical and physical properties, as well as their utility in forming carbon-carbon bonds, cycloaddition reactions, and in the synthesis of pharmacologically active compounds.

Synthesis Analysis

The synthesis of related phosphonate compounds involves various reagents and conditions. For instance, bis(trimethylsilyl) hypophosphite reacts with carbonyl compounds to give carbonyl adducts, which can be converted to anilinium salts of corresponding phosphonous acids . Similarly, bis(trimethylsilyl) phosphonates can be transformed into phosphonyl dichlorides using phosphorus pentachloride under mild and neutral conditions . These methods demonstrate the versatility of phosphonate derivatives in synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography and NMR spectroscopy. For example, the structure of diethyl[bis-(p-chlorophenoxy)-methan]-phosphonate was solved by direct methods and refined to an R-value of 0.049, indicating a derivative of acetales of formyl phosphonic acid esters . The crystal and molecular structure of bis(2,4,6-trichlorophenoxymethyl) mercury, another related compound, has been described with linear C-Hg-C bonding .

Chemical Reactions Analysis

Bis(2-trichloroethyl) chlorophosphonate and its analogs participate in various chemical reactions. For instance, bis(2-chloroethyl)-2-nitroethynylphosphonate reacts with diazoacetic ester to form a mixture of phosphorylated nitropyrazoline carboxylates . The [4+2] cycloaddition reaction of bis(trichloroethyl) azodicarboxylate with glycals is another example, leading to the preparation of 2-amino disaccharides .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(2-trichloroethyl) chlorophosphonate derivatives are influenced by their molecular structure. The solubility, reactivity, and stability of these compounds can vary significantly. For example, hydrosoluble poly(3,6,9-trioxaundecamethylene phosphonate) with attached cytotoxic bis(2-chloroethyl)amine exhibits increased cytotoxic potency against certain cancer cell lines . These properties are crucial for their potential applications in medicinal chemistry and materials science.

Scientific Research Applications

Synthesis and Chemical Properties Bis(2-trichloroethyl) chlorophosphonate and related chlorophosphonates have been explored for their synthesis methods and chemical properties. For instance, bis(2,2,2-trifluoroethyl) chlorophosphate has been used as a phosphono-group transfer agent in phosphorylation processes. It is noted for its solubility in common organic solvents and stability under anhydrous conditions, highlighting its potential utility in chemical synthesis and material science applications (Spinelli & Petrillo, 2005).

Reactions and Derivatives The reactivity of chlorophosphonates with various compounds offers pathways to synthesize novel materials. For example, the interaction between bis(N-methyl-N-trimethylsilylamido)methylphosphonate and bis(chloromethyl)chlorophosphinate yields compounds with potential applications in organophosphorus chemistry, demonstrating the versatility of chlorophosphonates in chemical synthesis (Cherkasov et al., 2002).

Applications in Material Science Research has also delved into the applications of chlorophosphonates in material science, such as the development of metal organic frameworks (MOFs) using bis(phosphonatemonoester) linkers. This research showcases the potential of chlorophosphonates in creating structures with permanent porosity, which could have implications for gas storage, separation technologies, and catalysis (Iremonger et al., 2011).

Environmental and Health Studies While specific to bis(2-trichloroethyl) chlorophosphonate's direct effects were excluded, research on organophosphate esters, a related group of compounds, indicates concerns about their environmental presence and potential health implications. Studies have focused on understanding their distribution, toxicity, and impact on human health, particularly among children, thus informing regulatory and safety assessments of organophosphate compounds in the environment (He et al., 2018).

Safety And Hazards

“Bis(2-trichloroethyl) chlorophosphonate” is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1) . It is advised to avoid breathing its dust or mists, and protective clothing, eye protection, and face protection should be worn when handling it .

properties

IUPAC Name

1,1,1-trichloro-2-[chloro(2,2,2-trichloroethoxy)phosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl7O3P/c5-3(6,7)1-13-15(11,12)14-2-4(8,9)10/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHCWQGVXYGWCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Cl)OP(=O)(OCC(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl7O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90170180
Record name Bis(2-trichloroethyl) chlorophosphonate
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Molecular Weight

379.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-trichloroethyl) chlorophosphonate

CAS RN

17672-53-6
Record name Phosphorochloridic acid, bis(2,2,2-trichloroethyl) ester
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Record name Bis(2-trichloroethyl) chlorophosphonate
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Record name Bis(2-trichloroethyl) chlorophosphonate
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Record name Bis(2-trichloroethyl) chlorophosphonate
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